molecular formula C12H11ClF5N3 B2873677 3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine CAS No. 1158467-46-9

3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine

Cat. No.: B2873677
CAS No.: 1158467-46-9
M. Wt: 327.68
InChI Key: YPEYAOBUGKZVOP-UHFFFAOYSA-N
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Description

The compound “3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine” is a derivative of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are a class of compounds that have the ring C3N2 with adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The InChI code for 3,5-dimethyl-1H-pyrazol-4-amine is 1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8) .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures to form a tridentate ligand known as Tp ligand .

Safety and Hazards

While specific safety and hazard information for “3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine” is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Properties

IUPAC Name

3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F5N3/c1-4-12(18)5(2)20(19-4)3-6-7(13)9(15)11(17)10(16)8(6)14/h3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZVEBUYUDBHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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